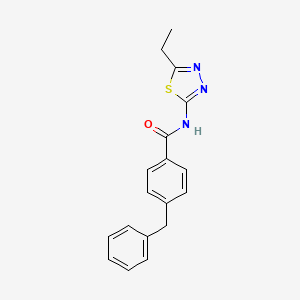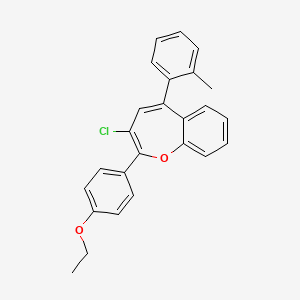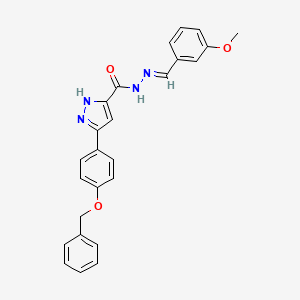![molecular formula C20H22N4O2S B11684286 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-1,3-benzodiazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Applications De Recherche Scientifique
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H22N4O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-24-18-8-6-5-7-17(18)21-20(24)27-13-19(25)23-22-14(2)15-9-11-16(26-3)12-10-15/h5-12H,4,13H2,1-3H3,(H,23,25)/b22-14- |
Clé InChI |
FWLBNUAQPVUFFL-HMAPJEAMSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)OC |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(4-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684211.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684225.png)
![2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11684234.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684250.png)

![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684257.png)
![Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B11684263.png)

![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11684279.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11684298.png)
